molecular formula C17H22N2O2 B2623795 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 2034587-19-2

4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Cat. No.: B2623795
CAS No.: 2034587-19-2
M. Wt: 286.375
InChI Key: KNADHBGYCJEYEN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-ethyl group on the aromatic ring and a 3-hydroxypropyl chain bearing a 1-methylpyrrole moiety.

Properties

IUPAC Name

4-ethyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-13-6-8-14(9-7-13)17(21)18-11-10-16(20)15-5-4-12-19(15)2/h4-9,12,16,20H,3,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNADHBGYCJEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can be achieved through a multi-step process:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using an appropriate halohydrin.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the amine derivative of the pyrrole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the benzamide to a primary amine.

    Substitution: Introduction of nitro or halogen groups on the benzene ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that benzamide derivatives, including those with pyrrole moieties, exhibit significant antibacterial activities. For instance, pyrrole-benzamide derivatives have shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In particular, modifications in the structure of benzamides can enhance their potency against resistant bacterial strains .

Anticancer Potential

Research has highlighted the potential of benzamide derivatives as RET kinase inhibitors, which are crucial in cancer therapy. Compounds similar to 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide have been synthesized and evaluated for their ability to inhibit RET kinase activity. These compounds demonstrated moderate to high potency in ELISA-based assays, indicating their potential as lead compounds for further development .

Neuroprotective Effects

The presence of the pyrrole ring in the structure may contribute to neuroprotective effects. Pyrrole-containing compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Case Studies

  • Synthesis and Characterization : A study reported the synthesis of various pyrrole-benzamide derivatives and their characterization using techniques such as NMR and X-ray crystallography. These compounds were assessed for their biological activities, revealing insights into structure-activity relationships (SAR) .
  • In vitro Evaluation : Another investigation focused on the in vitro evaluation of a series of substituted benzamides, including derivatives similar to this compound. The results indicated enhanced antibacterial and anticancer activities compared to standard treatments .

Summary Table of Applications

Application AreaObserved EffectsReferences
AntibacterialEffective against MRSA
AnticancerInhibition of RET kinase activity
NeuroprotectionProtection against oxidative stress

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds, while the benzamide moiety could participate in hydrophobic interactions or π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structure : 3-methylbenzamide with an N,O-bidentate hydroxy-dimethylethyl group.
  • Key Properties: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Characterized by NMR, IR, GC-MS, and X-ray crystallography.
  • Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group .
  • The hydroxypropyl-pyrrole group in the target may offer enhanced coordination versatility compared to the simpler N,O-directing group in ’s compound.

DEET (N,N-Diethyl-3-Methylbenzamide) ()

  • Structure : 3-methylbenzamide with N,N-diethyl substitution.
  • Key Properties : Liquid at room temperature, widely used as an insect repellent.
  • Applications : Bioactive agent targeting insect olfactory receptors.
  • Comparison :
    • The target’s 4-ethyl group and pyrrole-containing side chain contrast with DEET’s 3-methyl and diethylamide groups, suggesting differences in solubility and bioactivity.
    • DEET’s simplicity enables rapid synthesis, whereas the target’s complex substituents may require multi-step reactions.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide ()

  • Structure: Benzamide fused with pyrazolo-pyrimidine and chromenone moieties.
  • Key Properties : Melting point 175–178°C, mass 589.1 (M+1). Synthesized via Suzuki-Miyaura coupling.
  • Applications : Likely investigated for medicinal applications (e.g., kinase or demethylase inhibition).
  • Fluorine substituents in ’s compound enhance metabolic stability, whereas the target’s ethyl and pyrrole groups may prioritize lipophilicity and coordination.

N-{3-{[4-(Formylamino)Butyl][(2E)-3-Phenylprop-2-Enoyl]Amino}Propyl}Benzamide ()

  • Structure : Benzamide with polyamine and cinnamoyl substituents.
  • Key Properties : Characterized by HPLC-MS; likely involved in polyamine-mediated biological processes.
  • Comparison :
    • The target’s pyrrole group could mimic aromatic interactions seen in cinnamoyl derivatives but lacks the polyamine chain, altering solubility and charge distribution.

Data Table: Key Properties of Compared Compounds

Compound Name (Source) Substituents Melting Point (°C) Mass (M+1) Key Applications
Target Compound 4-ethyl, pyrrole-hydroxypropyl N/A N/A Hypothetical coordination/bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate N/A N/A Catalysis (C–H activation)
DEET 3-methyl, N,N-diethyl Liquid (RT) N/A Insect repellent
Compound Fluorophenyl, pyrazolo-pyrimidine 175–178 589.1 Medicinal chemistry

Biological Activity

4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, identified by CAS Number 2034587-19-2, is a compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O2C_{17}H_{22}N_{2}O_{2}. Its structure includes a benzamide core with a pyrrole derivative, which is known to contribute to various biological activities. The compound's structural features suggest potential interactions with biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrrole-based compounds, including various benzamide derivatives. For instance, certain pyrrole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (μg/mL)
4-Ethyl-N-(3-hydroxy...Staphylococcus aureus3.12
4-Ethyl-N-(3-hydroxy...Escherichia coli12.5
Other Pyrrole DerivativesVarious3.12 - 12.5

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 4-ethyl-N-(3-hydroxy... have demonstrated the ability to inhibit pro-inflammatory cytokines in in vitro models. This suggests a potential application in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway and influencing cell cycle progression . For example, specific derivatives have shown IC50 values ranging from 1.48 to 6.38 μM against various cancer cell lines, suggesting potent anticancer effects .

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (μM)
4-Ethyl-N-(3-hydroxy...A5495.33
4-Ethyl-N-(3-hydroxy...MCF-72.28
Other Pyrrole DerivativesVarious1.48 - 6.38

The mechanisms underlying the biological activities of compounds like 4-ethyl-N-(3-hydroxy...) are multifaceted:

  • Enzyme Inhibition : Many pyrrole derivatives act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that regulate inflammatory responses or cell growth.
  • Cell Cycle Modulation : Evidence suggests that these compounds can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of pyrrole-benzamide derivatives, including those structurally similar to the compound . The results indicated significant inhibition against several bacterial strains, supporting the hypothesis that modifications in the pyrrole structure enhance antimicrobial potency .

Investigation into Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, researchers found that certain derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, showcasing their potential for treating inflammatory diseases .

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